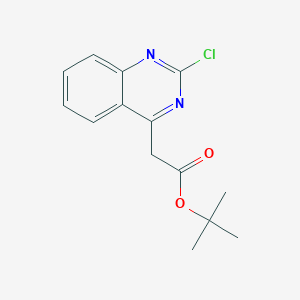
4-Cyclopropyl-1-fluoro-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO. It is a derivative of benzene, where the benzene ring is substituted with a cyclopropyl group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-fluoro-2-methoxybenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. For instance, starting with 4-fluoro-2-methoxybenzene, a cyclopropyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyclopropyl-2-methoxybenzaldehyde or 4-cyclopropyl-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclopropyl-2-methoxybenzene.
Substitution: Formation of 4-cyclopropyl-2-methoxybenzenes with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Cyclopropyl-1-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Cyclopropyl-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Cyclopropyl-1-fluoro-2-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
4-cyclopropyl-1-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
GVAZIVUUKZRYGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)







